molecular formula C17H19NO6 B4295510 ethyl 2-(aminocarbonyl)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate

ethyl 2-(aminocarbonyl)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate

Cat. No. B4295510
M. Wt: 333.3 g/mol
InChI Key: LNCFRDHEJANIEG-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(aminocarbonyl)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl 2-(carbamoylamino)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate and is commonly abbreviated as EMMD.

Mechanism of Action

The exact mechanism of action of EMMD is still not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, EMMD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
EMMD has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer progression. Additionally, EMMD has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMMD in lab experiments is its high purity and stability, which makes it an ideal starting material for the synthesis of other compounds. Additionally, EMMD is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using EMMD in lab experiments is its high toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on EMMD, including the development of more efficient and cost-effective synthesis methods, the identification of new targets for its anti-cancer activity, and the investigation of its potential use in other fields such as drug delivery and materials science. Additionally, further studies are needed to fully understand the mechanism of action of EMMD and its potential side effects.

Scientific Research Applications

EMMD has been extensively studied for its potential applications in various fields of science. One of the most promising applications of EMMD is in the field of medicinal chemistry, where it has been shown to exhibit significant anti-cancer activity against various types of cancer cells. Additionally, EMMD has also been studied for its potential use as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

ethyl (Z)-2-carbamoyl-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-4-24-17(22)14(16(18)21)15(23-3)13(20)9-12(19)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H2,18,21)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCFRDHEJANIEG-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(=O)CC(=O)C1=CC=C(C=C1)C)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C(=O)CC(=O)C1=CC=C(C=C1)C)\OC)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(aminocarbonyl)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate
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ethyl 2-(aminocarbonyl)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate
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ethyl 2-(aminocarbonyl)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate
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ethyl 2-(aminocarbonyl)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate
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ethyl 2-(aminocarbonyl)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate
Reactant of Route 6
ethyl 2-(aminocarbonyl)-3-methoxy-6-(4-methylphenyl)-4,6-dioxohex-2-enoate

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